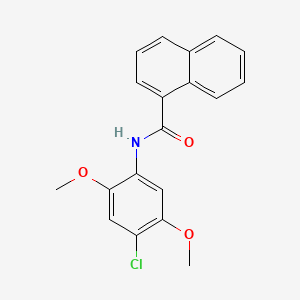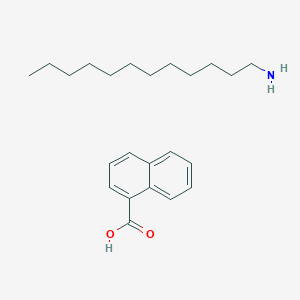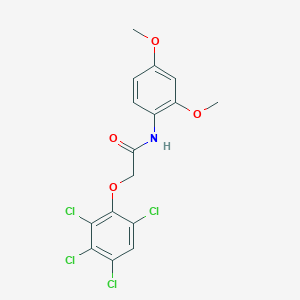![molecular formula C88H112B2O4S4 B11943898 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)
4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dioxaborolane ring: This is typically achieved through the reaction of boronic acid derivatives with diols under acidic conditions.
Attachment of the octylphenyl groups: This step involves the use of Friedel-Crafts alkylation reactions to introduce the octylphenyl groups onto the core structure.
Formation of the tetrathiaheptacyclo structure: This complex ring system is synthesized through a series of cyclization reactions, often involving sulfur-containing reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to yield different products, depending on the reducing agent used.
Substitution: The dioxaborolane groups can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s ability to interact with various biomolecules can be explored. It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a drug candidate for treating diseases that involve oxidative stress or sulfur metabolism.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The dioxaborolane groups can form reversible covalent bonds with biomolecules, while the tetrathiaheptacyclo structure can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler compound with similar dioxaborolane groups.
Tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene: A compound with a similar tetrathiaheptacyclo structure.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane lies in its combination of multiple functional groups and complex ring structures
特性
分子式 |
C88H112B2O4S4 |
|---|---|
分子量 |
1383.7 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C88H112B2O4S4/c1-13-17-21-25-29-33-37-61-41-49-65(50-42-61)87(66-51-43-62(44-52-66)38-34-30-26-22-18-14-2)71-57-70-72(58-69(71)79-77(87)81-73(95-79)59-75(97-81)89-91-83(5,6)84(7,8)92-89)88(67-53-45-63(46-54-67)39-35-31-27-23-19-15-3,68-55-47-64(48-56-68)40-36-32-28-24-20-16-4)78-80(70)96-74-60-76(98-82(74)78)90-93-85(9,10)86(11,12)94-90/h41-60H,13-40H2,1-12H3 |
InChIキー |
QIKMIMQCQNEOFG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C4=C(S3)C5=CC6=C(C=C5C4(C7=CC=C(C=C7)CCCCCCCC)C8=CC=C(C=C8)CCCCCCCC)C9=C(C6(C1=CC=C(C=C1)CCCCCCCC)C1=CC=C(C=C1)CCCCCCCC)C1=C(S9)C=C(S1)B1OC(C(O1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline](/img/structure/B11943821.png)












